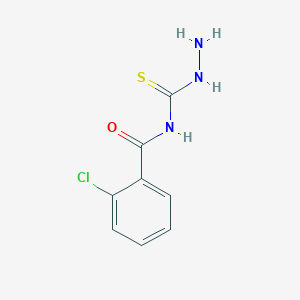
copper(1+);1-ethynyl-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);1-ethynyl-4-ethynylbenzene is an organometallic compound that features a copper ion coordinated to a benzene ring substituted with ethynyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1-ethynyl-4-ethynylbenzene typically involves the homocoupling reaction of 1-ethynyl-4-ethynylbenzene in the presence of a copper(I) catalyst. The reaction is carried out under an inert atmosphere, often using copper(I) chloride as the catalyst and air as the oxidant . The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);1-ethynyl-4-ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.
Substitution: The ethynyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of substituted benzene derivatives .
Applications De Recherche Scientifique
Copper(1+);1-ethynyl-4-ethynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organometallic compounds and polymers.
Biology: The compound’s ability to coordinate with biomolecules makes it a potential candidate for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which copper(1+);1-ethynyl-4-ethynylbenzene exerts its effects involves the coordination of the copper ion with the ethynyl-substituted benzene ring. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical species. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-4-ethynylbenzene: A similar compound without the copper ion, used in similar synthetic applications.
1-Bromo-4-ethynylbenzene: Another related compound, often used as an intermediate in organic synthesis.
1-Chloro-4-ethynylbenzene: Similar to 1-bromo-4-ethynylbenzene, but with a chlorine substituent.
Uniqueness
Copper(1+);1-ethynyl-4-ethynylbenzene is unique due to the presence of the copper ion, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring metal coordination, such as catalysis and materials science.
Propriétés
Numéro CAS |
65792-84-9 |
|---|---|
Formule moléculaire |
C10H5Cu |
Poids moléculaire |
188.69 g/mol |
Nom IUPAC |
copper(1+);1-ethynyl-4-ethynylbenzene |
InChI |
InChI=1S/C10H5.Cu/c1-3-9-5-7-10(4-2)8-6-9;/h1,5-8H;/q-1;+1 |
Clé InChI |
DNZOYOSDSDFYEK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C#[C-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
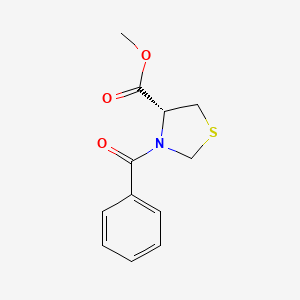
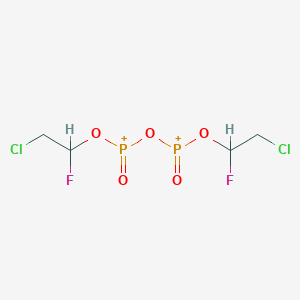
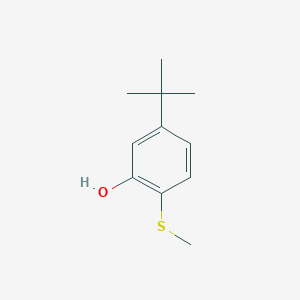
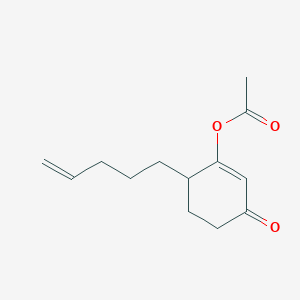
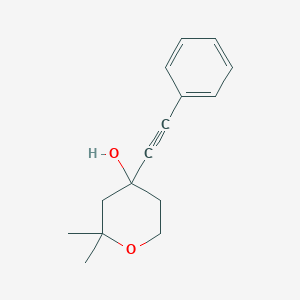
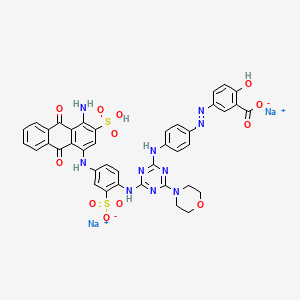
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)
![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
